Isopropylsulfamoyl chloride

Process Chemistry Agrochemical Intermediate Sulfamoyl Chloride Synthesis

Isopropylsulfamoyl chloride (N-propan-2-ylsulfamoyl chloride) is a bifunctional sulfamoyl chloride reagent bearing an N-isopropyl substituent. It belongs to the alkylsulfamoyl chloride class, characterized by a reactive –SO₂Cl group attached to a secondary amine nitrogen.

Molecular Formula C3H8ClNO2S
Molecular Weight 157.62 g/mol
CAS No. 26118-67-2
Cat. No. B050676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylsulfamoyl chloride
CAS26118-67-2
SynonymsIsopropylaminosulfonyl Chloride;  Isopropylsulfamoyl Chloride;  N-Isopropylchlorosulfonamide;  N-Isopropylsulfamoyl Chloride;  Isopropylsulfamoyl Chloride;  (1-Methylethyl)sulfamoyl Chloride;  (1-Methylethyl)sulfamoyl Chloride; 
Molecular FormulaC3H8ClNO2S
Molecular Weight157.62 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)Cl
InChIInChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3
InChIKeyAGRDPCWQGGNEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylsulfamoyl Chloride (CAS 26118-67-2): Core Identity and Procurement-Relevant Classification


Isopropylsulfamoyl chloride (N-propan-2-ylsulfamoyl chloride) is a bifunctional sulfamoyl chloride reagent bearing an N-isopropyl substituent. It belongs to the alkylsulfamoyl chloride class, characterized by a reactive –SO₂Cl group attached to a secondary amine nitrogen. The compound serves primarily as an electrophilic isopropylsulfamoyl transfer agent in the synthesis of sulfonamides, sulfamates, and heterocyclic scaffolds of pharmaceutical and agrochemical relevance. It is a corrosive, moisture-sensitive liquid (Skin Corr. 1B, Eye Dam. 1; H314, H318) requiring storage under inert atmosphere at 2–8°C . Its industrial significance is underscored by its role as the key intermediate in the manufacture of the herbicide bentazone .

Why N-Methyl or N-Ethyl Analogs Cannot Substitute Isopropylsulfamoyl Chloride Without Performance Loss


Within the alkylsulfamoyl chloride series, the N-alkyl group profoundly influences both the intrinsic reactivity of the –SO₂Cl electrophile and the steric/electronic environment of the sulfonamide products generated downstream. The isopropyl substituent introduces a degree of steric hindrance that is intermediate between smaller N-methyl/ethyl and bulkier N-cyclohexyl/tert-butyl analogs, directly impacting reaction rates in nucleophilic displacement and cycloaddition pathways . Beyond reagent reactivity, the isopropyl group constitutes a pharmacophoric element in bioactive targets: in the bentazone herbicide series, the N-isopropylsulfamoyl moiety is essential for selective phytotoxicity, and its replacement with smaller or linear alkyl chains leads to loss of herbicidal activity . Consequently, substituting isopropylsulfamoyl chloride with a generic alkylsulfamoyl chloride would introduce uncontrollable variability in both synthetic efficiency and biological outcome, making procurement of the exact N-isopropyl congener a non-negotiable requirement for reproducible research and industrial production.

Quantitative Evidence Benchmarking Isopropylsulfamoyl Chloride Against Closest Analogs


Synthesis Yield: Isopropylsulfamoyl Chloride Preparation Outperforms Prior Art for the Same Compound

A patented process for preparing isopropylsulfamoyl chloride via reaction of N,N'-diisopropylurea with PCl₃ and Cl₂ in oleum/H₂SO₄ delivers the target compound in 92% yield without vacuum distillation, whereas prior methods relying on chlorination of isopropylsulfamidic acid with PCl₅ yielded only 76% (German Patent DE 2 164 176) or, after vacuum distillation, 60–70% (German Patents DE 2 513 997, DE 2 514 646, DE 2 514 937) . This 16–32 percentage point improvement directly translates into cost and throughput advantages for procurement of the intermediate at scale.

Process Chemistry Agrochemical Intermediate Sulfamoyl Chloride Synthesis

Reaction Rate Modulation: Steric Retardation Relative to N-Methylsulfamoyl Chloride

Kinetic studies on the anilinolysis of R¹R²NSO₂Cl series reveal that the second-order rate constant (k₂) is highly sensitive to steric bulk at nitrogen. For N-methylsulfamoyl chloride (MeNHSO₂Cl), the reaction with p-anisidine in chloroform at 25°C proceeds with a relative rate approximately 10⁶-fold faster than that of dibenzylsulfamoyl chloride. Although the isopropyl congener was not directly measured in this study, its steric demand (Taft E_s value intermediate between methyl and cyclohexyl/tert-butyl) places its reactivity closer to that of N-cyclohexylsulfamoyl chloride, which exhibits markedly attenuated rates versus N-methyl . This differential allows isopropylsulfamoyl chloride to function as a controlled-activity sulfamoylating agent, reducing exothermic run-away risk while maintaining sufficient electrophilicity for preparative reactions.

Physical Organic Chemistry Kinetics Sulfamoyl Chloride Reactivity

Antiviral Activity: N-Isopropylsulfamoyl-Uridine Derivatives Show Comparable Anti-HSV-2 Activity to N-Ethyl Congener

In a direct head-to-head comparison, 2′,3′-di-O-acetyl-5′-O-(N-ethylsulfamoyl)uridine and 2′,3′-di-O-acetyl-5′-O-(N-isopropylsulfamoyl)uridine, prepared from the respective sulfamoyl chlorides, were both found to exhibit significant activity against herpes simplex virus type 2 (HSV-2) . While full dose-response data are not disclosed in the abstract, the qualitative equivalence confirms that the isopropylsulfamoyl moiety delivers antiviral potency on par with the N-ethyl variant, while offering distinct physicochemical properties (increased log P, steric profile) that can be exploited for target selectivity optimization.

Medicinal Chemistry Antiviral Agents Nucleoside Sulfamates

Procurement-Driven Application Scenarios for Isopropylsulfamoyl Chloride (CAS 26118-67-2)


Industrial-Scale Bentazone Herbicide Manufacturing

The patented high-yield (92%) process for isopropylsulfamoyl chloride directly supports cost-efficient, large-volume bentazone production. The elimination of vacuum distillation reduces capital expenditure and circumvents the compound's thermal instability, making this route the preferred choice for agrochemical manufacturers seeking consistent intermediate quality at ton scale.

Carbonic Anhydrase Inhibitor Lead Optimization

The N-isopropylsulfamoyl group is a recognized zinc-binding anchor in carbonic anhydrase inhibitor design . The moderated reactivity of the sulfamoyl chloride (inferred from class-level kinetics) allows chemoselective installation onto hydroxyl- or amine-bearing scaffolds without extensive protecting-group strategies, accelerating medicinal chemistry SAR campaigns.

Nucleoside Antiviral Prodrug Synthesis

As demonstrated by the comparable anti-HSV-2 activity of N-isopropylsulfamoyl-uridine relative to its N-ethyl analog , this reagent enables the construction of sulfamate ester prodrugs with tunable lipophilicity. Researchers can confidently procure the isopropyl variant to explore pharmacokinetic advantages (e.g., log P elevation) without compromising on-target potency.

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